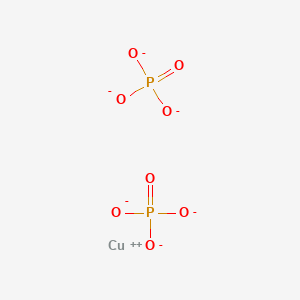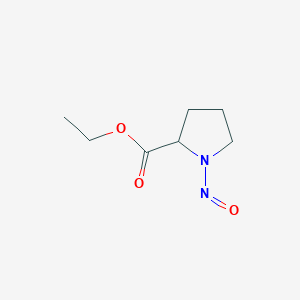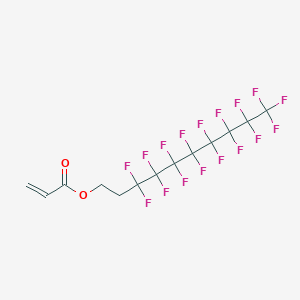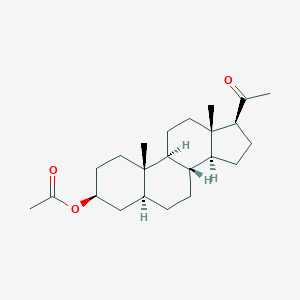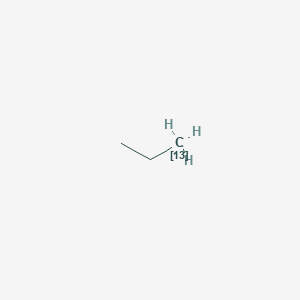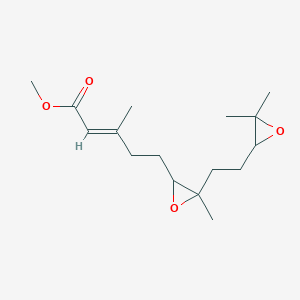
JH III Bisepoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JH III Bisepoxide is a synthetic analog of juvenile hormone III, which is a hormone found in insects that plays a crucial role in their development and reproduction. This compound has been synthesized in the laboratory and has shown promising results in scientific research.
Mécanisme D'action
JH III Bisepoxide works by binding to the juvenile hormone receptor in insects, which regulates gene expression and plays a crucial role in insect development and reproduction. By binding to the receptor, this compound disrupts the normal function of the juvenile hormone pathway, leading to developmental abnormalities and ultimately death in the target insects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on insects. It disrupts the normal function of the juvenile hormone pathway, leading to a reduction in the levels of certain proteins and enzymes that are essential for insect development and reproduction. Additionally, this compound has been shown to affect the levels of certain hormones and neurotransmitters in insects, leading to behavioral changes and other physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
JH III Bisepoxide has several advantages for lab experiments, including its selective toxicity towards certain insect species and its ability to disrupt the juvenile hormone pathway. However, it also has limitations, including its potential for non-specific binding to other proteins and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of JH III Bisepoxide. One area of research is the development of this compound as a more selective and effective insecticide. Another area of research is the use of this compound as a tool for studying the role of juvenile hormone in insect development and metamorphosis. Additionally, there is potential for the development of this compound as a therapeutic agent for certain insect-borne diseases.
Méthodes De Synthèse
JH III Bisepoxide can be synthesized in the laboratory using a multi-step process. The starting material is JH III, which is modified to introduce the epoxide group. The reaction involves the use of various reagents and solvents, and the final product is purified using chromatography techniques. The synthesis method has been optimized to obtain a high yield of pure this compound.
Applications De Recherche Scientifique
JH III Bisepoxide has been extensively studied in scientific research for its potential use as an insecticide and as a tool for studying insect development. It has been shown to have a selective toxicity towards certain insect species, making it a promising candidate for pest control. Additionally, this compound has been used to study the role of juvenile hormone in insect development and metamorphosis.
Propriétés
Numéro CAS |
120293-93-8 |
|---|---|
Formule moléculaire |
C16H26O4 |
Poids moléculaire |
282.37 g/mol |
Nom IUPAC |
methyl (E)-5-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate |
InChI |
InChI=1S/C16H26O4/c1-11(10-14(17)18-5)6-7-13-16(4,20-13)9-8-12-15(2,3)19-12/h10,12-13H,6-9H2,1-5H3/b11-10+ |
Clé InChI |
ZKZPJBPCLACUKB-ZHACJKMWSA-N |
SMILES isomérique |
C/C(=C\C(=O)OC)/CCC1C(O1)(C)CCC2C(O2)(C)C |
SMILES |
CC(=CC(=O)OC)CCC1C(O1)(C)CCC2C(O2)(C)C |
SMILES canonique |
CC(=CC(=O)OC)CCC1C(O1)(C)CCC2C(O2)(C)C |
Synonymes |
(2E)-5-[(2S,3S)-3-[2-[(2R)-3,3-Dimethyl-2-oxiranyl]ethyl]-3-methyl-2-oxiranyl]-3-methyl-2-pentenoic Acid Methyl Ester; (2E)-5-[(2S,3S)-3-[2-[(2R)-3,3-Dimethyloxiranyl]ethyl]-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Methyl Ester; [2S-[2α(E),3β(S*)] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




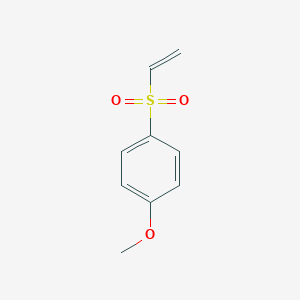

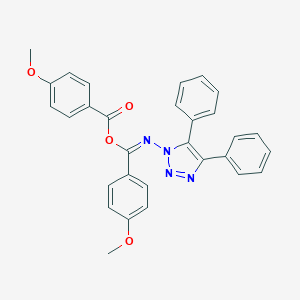
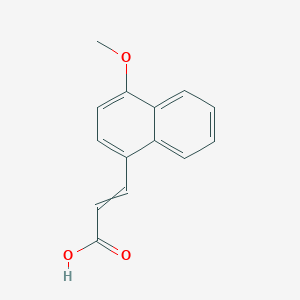
![(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol](/img/structure/B106096.png)

